N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide
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Overview
Description
N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the piperidine ring and a methoxy group at the 4-position of the piperidine ring.
Mechanism of Action
Target of Action
The primary targets of N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in key biological processes .
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways involving cyclopropane synthesis .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted via the kidneys .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, to form different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Methanol, alkyl halides, and other nucleophilic reagents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the pharmacological properties of piperidine derivatives, including their interactions with receptors and enzymes.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide can be compared with other piperidine derivatives, such as:
N-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(cyclopropylmethyl)-4-aminopiperidine-1-carboxamide: Similar structure but with an amino group instead of a methoxy group.
N-(cyclopropylmethyl)-4-chloropiperidine-1-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-10-4-6-13(7-5-10)11(14)12-8-9-2-3-9/h9-10H,2-8H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMIDDIKVJWNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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